molecular formula C23H29N5O3 B2806089 Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate CAS No. 2034257-83-3

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate

Cat. No.: B2806089
CAS No.: 2034257-83-3
M. Wt: 423.517
InChI Key: VDZJKQZVVHTXMI-UHFFFAOYSA-N
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Description

“Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate” is a chemical compound . It is a derivative of quinazoline, a class of organic compounds that are known for their various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized and characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . The yield of the synthesis process is often reported, which can provide insights into the efficiency of the synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . These techniques provide information about the chemical shifts, coupling constants, and other structural features of the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential uses in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . These properties include solubility in various solvents, melting points, and other relevant characteristics .

Scientific Research Applications

Synthesis and Stereochemical Properties

Benzyl carbamate derivatives, including structures similar to benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate, have been synthesized and their stereochemical properties explored. For instance, diastereoselective synthesis of atropisomeric quinazolin-4-ones has been reported, showcasing high stereochemical stability and emphasizing the potential for creating stereochemically stable compounds for various applications (Natsugari et al., 2006).

Antimicrobial Activity

Compounds related to benzyl carbamates have been evaluated for their potential antimicrobial activities. For instance, quinazolines have been synthesized and screened for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Desai et al., 2007).

Antihypertensive Properties

Research into piperidine derivatives with a quinazoline ring system, similar in structure to the compound of interest, has shown promising antihypertensive activity. This suggests potential applications in the development of new antihypertensive drugs (Takai et al., 1986).

Antitubercular Agents

Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, highlighting their significance as potential antitubercular agents. This research underscores the importance of such compounds in the fight against tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been investigated in the context of their biological activities . For example, some quinazoline derivatives have been found to exhibit antibacterial activity .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structures and properties . It’s important to handle these compounds with appropriate safety measures .

Future Directions

The future directions for the study of similar compounds could include further investigation of their biological activities, optimization of their synthesis processes, and exploration of their potential applications in various fields .

Properties

IUPAC Name

benzyl N-[2-oxo-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c29-21(14-24-23(30)31-15-17-6-2-1-3-7-17)27-18-10-12-28(13-11-18)22-19-8-4-5-9-20(19)25-16-26-22/h1-3,6-7,16,18H,4-5,8-15H2,(H,24,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJKQZVVHTXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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